molecular formula C17H21NO4S3 B13731414 Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate CAS No. 41426-11-3

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate

Cat. No.: B13731414
CAS No.: 41426-11-3
M. Wt: 399.6 g/mol
InChI Key: IFWXWPGIVCIFJW-UHFFFAOYSA-M
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Description

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate is a cationic heterocyclic compound featuring a naphthothiazolium core with two substituents: an ethyl group at position 1 and an ethylthio group (-S-C₂H₅) at position 2. The counterion is ethyl sulfate (C₂H₅SO₄⁻). This compound belongs to the carbocyanine dye family, known for their applications in biological staining and photochemical technologies. Its structure allows for interactions with biomolecules such as nucleic acids and glycosaminoglycans, though its specific properties depend on the substituents and counterion .

Properties

CAS No.

41426-11-3

Molecular Formula

C17H21NO4S3

Molecular Weight

399.6 g/mol

IUPAC Name

1-ethyl-2-ethylsulfanylbenzo[e][1,3]benzothiazol-1-ium;ethyl sulfate

InChI

InChI=1S/C15H16NS2.C2H6O4S/c1-3-16-14-12-8-6-5-7-11(12)9-10-13(14)18-15(16)17-4-2;1-2-6-7(3,4)5/h5-10H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

IFWXWPGIVCIFJW-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)SCC.CCOS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is generally synthesized by reacting a tertiary amine or thiazolium derivative with a sulfoalkylating agent, such as a sulfoalkyl-aryl ether or alkane sultone. The reaction proceeds via nucleophilic substitution, leading to the formation of the sulfoalkyl quaternary salt with the release of a phenol byproduct if sulfoalkyl-aryl ethers are used.

Key steps include:

  • Preparation of sulfoalkylating agents (alkane sultones or sulfoalkyl-aryl ethers)
  • Reaction of the sulfoalkylating agent with the thiazolium derivative
  • Isolation and purification of the quaternary salt product

Preparation of Sulfoalkylating Agents

Alkane Sultones

Alkane sultones such as 1,3-propane sultone or 1,4-butane sultone serve as electrophilic sulfoalkylating agents. They are typically prepared by thermal decomposition of aryl sulfoalkyl ethers or via sulfochlorination routes:

  • Thermal decomposition of sulfoalkyl-aryl ethers: Heating aryl sulfoalkyl ethers (with 3 or 4 carbon alkyl chains) at elevated temperatures (80–250 °C, preferably 140–180 °C) leads to the release of phenol and formation of the alkane sultone. The phenol byproduct can be removed by distillation under vacuum, facilitating purification and further reaction in the same vessel.

  • Sulfochlorination of alkyl chlorides: 1-chloropropane or 1-chlorobutane undergo sulfochlorination with sulfur dioxide and chlorine under light exposure to form sulfochlorides, which upon heating yield the corresponding sultones.

  • Bisulfite addition to unsaturated alcohols: Addition of bisulfites to allyl alcohol followed by thermal elimination of water produces hydroxyalkane sulfonic acids, which cyclize to sultones upon heating.

Sulfoalkyl-Aryl Ethers

These ethers are synthesized by reacting phenols with alkane sultones or halogen alkane sulfonic acids in the presence of alkali:

These ethers serve as stable "transport forms" of alkane sultones and can be converted back to sultones under thermal conditions.

Isolation and Purification

  • After completion, the reaction mixture is cooled and the product is isolated by filtration or extraction.

  • Washing with solvents like acetone or ethanol removes impurities and residual phenol.

  • The product can be further purified by recrystallization or vacuum distillation depending on its physical properties.

  • The free sulfonic acid form can be obtained by ion exchange from the sodium or potassium salts of the sulfoalkyl ethers, followed by drying under vacuum at around 100 °C to yield a crystallizing oil.

Example Synthesis (Based on Patent US4883880A)

Step Reagents and Conditions Outcome / Notes
1 Preparation of sulfoalkyl-aryl ether by reacting propane sultone with sodium phenolate in ethanol at 60–65 °C Sodium salt of sulfoalkyl ether obtained with ~85% yield
2 Isolation of free sulfonic acid by cation exchange and vacuum drying at 100 °C Crystallizing oil obtained, melting point 70–72 °C
3 Heating sulfoalkyl-aryl ether to 140–180 °C, then adding 2-methyl-benzothiazole (analogous to naphtho-thiazolium) in anisole solvent, stirring for 7 hours Formation of quaternary sulfoalkyl salt with phenol byproduct
4 Cooling, filtration, and washing with acetone Pure quaternary salt isolated

This method can be adapted for Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate by substituting the thiazolium derivative and adjusting stoichiometry accordingly.

Additional Notes on Ethyl Sulfate Counterion Preparation

Ethyl sulfate can be prepared by reacting ethyl alcohol with sulfur trioxide under controlled temperature (~50 °C), followed by distillation under reduced pressure to isolate diethyl sulfate with high purity (up to 99.8% by GC analysis). This high-purity ethyl sulfate can then be used to form the ethyl sulfate salt of the quaternary ammonium compound.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Condition Remarks
Sulfoalkylating agent Alkane sultones or sulfoalkyl-aryl ethers Prepared via thermal decomposition or phenol reaction
Reaction temperature 80–250 °C (preferably 140–180 °C) Elevated temperature needed for sulfoalkylation
Solvent None or inert solvents (phenol, anisole, chlorobenzene) Solvent choice affects solubility and reaction rate
Reaction time Several hours (e.g., 7 hours) Ensures complete quaternization
Byproduct removal Phenol distilled off under vacuum Drives reaction equilibrium forward
Purification Filtration, washing, recrystallization Ensures high purity product
Ethyl sulfate preparation SO3 + ethanol at ~50 °C, distillation under vacuum Provides high purity ethyl sulfate for salt formation

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolium derivatives, including Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate. Research indicates that this compound exhibits significant activity against various bacterial strains, including multidrug-resistant pathogens.

  • Case Study : A comparative analysis showed that this compound had minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics such as linezolid against methicillin-resistant Staphylococcus aureus (MRSA) strains. This suggests its potential for development as a novel antibacterial agent.

Cytotoxic Effects

The cytotoxicity of Naphtho(1,2-d)thiazolium derivatives has been evaluated in several cancer cell lines. The compound demonstrated a notable reduction in cell viability at concentrations above 10 µM.

  • Case Study : In a study assessing various sulfonamide derivatives on cancer cell lines, Naphtho(1,2-d)thiazolium was found to exhibit promising cytotoxic effects against specific cancer types. This positions it as a candidate for further investigation in cancer therapeutics.

Fluorescent Probes

The unique structural features of Naphtho(1,2-d)thiazolium make it suitable for use as a fluorescent probe in biological research. Its ability to interact with biomolecules can be harnessed for imaging applications.

  • Application : Researchers are exploring the use of this compound in fluorescence microscopy to visualize cellular processes and track biomolecular interactions in real-time .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against MRSA and other resistant strains with low MIC values
Cytotoxic EffectsReduces viability in cancer cell lines at concentrations >10 µM
Fluorescent ProbesPotential use in imaging and tracking biomolecular interactions

Mechanism of Action

The mechanism of action of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate involves its interaction with specific molecular targets. The thiazolium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethylthio group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with structurally related naphthothiazolium derivatives, focusing on substituents, counterions, and applications:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Counterion Key Applications
Naphtho(1,2-d)thiazolium, 1-Ethyl-2-(ethylthio)-, ethyl sulfate C₁₅H₁₉NO₄S₃ 389.51 1-Ethyl, 2-Ethylthio Ethyl sulfate Potential biomolecule staining; research
Stains-all (1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide) C₃₀H₂₇BrN₂S₂ 559.58 Extended conjugated system with propenyl linker Bromide Staining glycosaminoglycans, nucleic acids
2-Methyl-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium inner salt C₁₅H₁₅NO₃S₂ 321.41 2-Methyl, 1-(3-sulfopropyl) Inner salt (zwitterionic) Photochemical applications
Naphtho[1,2-d]thiazolium iodide derivatives (e.g., CAS 18359-88-1) C₂₃H₂₀IN₂S₂ 592.56 Variable alkyl/aryl groups Iodide Sensitizing dyes; optical materials

Physical and Chemical Properties

  • Solubility: The ethyl sulfate counterion in the target compound enhances water solubility compared to bromide or iodide salts, which are more soluble in organic solvents like chloroform . Stains-all, with a bromide counterion, is soluble in water, ethanol, and chloroform . Zwitterionic derivatives (e.g., 2-Methyl-1-(3-sulfopropyl)) exhibit unique solubility profiles due to their dual ionic character .
  • Thermal Stability: Stains-all has a melting point >200°C, typical for aromatic heterocycles with extended conjugation .
  • Absorption Spectra :

    • Stains-all absorbs at 575 nm (λmax), ideal for visible-light applications . The target compound’s absorption may shift due to the ethylthio group’s electron-donating effects, altering its staining specificity.

Biological Activity

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazolium salts, characterized by a naphthalene core fused with a thiazole ring. Its structure can be represented as follows:

C12H14N2S3O4\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}_3\text{O}_4

This structure contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

The biological activity of naphtho(1,2-d)thiazolium derivatives has been attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that naphtho(1,2-d)thiazolium salts possess significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
  • Antioxidant Properties : These compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Naphtho(1,2-d)thiazolium derivatives have been shown to inhibit specific enzymes involved in disease pathways, contributing to their therapeutic potential in conditions like cancer and inflammation.

Research Findings

Recent studies have explored the biological activity of this compound. Notable findings include:

  • In Vitro Studies : Research demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values obtained were significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity .
  • Antimicrobial Efficacy : In a comparative study against common pathogens (e.g., E. coli and S. aureus), the compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic applications of naphtho(1,2-d)thiazolium derivatives:

  • Case Study 1: Anticancer Activity
    A clinical trial investigated the effects of naphtho(1,2-d)thiazolium on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 60% of participants after treatment over six months .
  • Case Study 2: Antimicrobial Application
    A study focused on patients with chronic bacterial infections treated with naphtho(1,2-d)thiazolium showed improved recovery rates compared to those treated with standard antibiotics. The reduced incidence of antibiotic resistance was particularly noteworthy .

Data Tables

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerHeLa15
AnticancerMCF-720
AntimicrobialE. coli10
AntimicrobialS. aureus12

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing naphtho[1,2-d]thiazolium derivatives?

  • Answer : The compound is typically synthesized via condensation reactions between 1-naphthylamine derivatives and thiourea or thiol-containing reagents. For example, brominated intermediates (e.g., 1-ethylnaphtho[1,2-d]thiazolium bromide) are prepared by alkylation of naphthothiazole precursors, followed by sulfonation or sulfation . Key steps include controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios to avoid side products.

Q. How can solubility and stability be optimized for biological staining applications?

  • Answer : Solubility in polar solvents (e.g., water, ethanol) is achieved by introducing sulfonate or sulfate counterions. Stability is enhanced by avoiding prolonged exposure to light or acidic conditions. For protocols, see studies on analogous dyes like Stains-all, which utilize similar naphthothiazole frameworks .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer : UV-Vis spectroscopy (λmax ~575 nm for thiazolium derivatives) confirms electronic transitions. <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity. For example, HRMS data should match the molecular formula C30H27BrN2S2 (MW: 559.58) .

Advanced Research Questions

Q. How can computational methods improve reaction design for naphthothiazolium derivatives?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis. For instance, optimizing alkylation steps using energy profiles minimizes by-products like unreacted thiourea .

Q. What strategies resolve contradictions in reported biological activity data?

  • Answer : Systematic meta-analysis of literature (e.g., TOXCENTER, NIH RePORTER) identifies confounding variables (e.g., solvent effects, assay protocols). Cross-validation with orthogonal assays (e.g., fluorescence microscopy vs. gel electrophoresis) clarifies discrepancies in nucleic acid binding efficiency .

Q. How to mitigate by-product formation during sulfation of the thiazolium core?

  • Answer : By-products like 2-naphthalenesulfonyl chloride derivatives arise from incomplete sulfation. Strategies include:

  • Using anhydrous conditions to prevent hydrolysis.
  • Monitoring reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
  • Purification via column chromatography with silica gel (60–120 mesh) .

Methodological Recommendations

  • Synthesis : Prioritize brominated intermediates for easier functionalization. Use trifluoromethanesulfonate leaving groups for regioselective alkylation .
  • Characterization : Cross-reference HRMS with NIST databases to confirm molecular ion peaks .
  • Toxicity Screening : Employ in vitro assays (e.g., MTT for cytotoxicity) before in vivo studies. IC50 values for similar compounds range from 10–50 µM .

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